3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile

Description

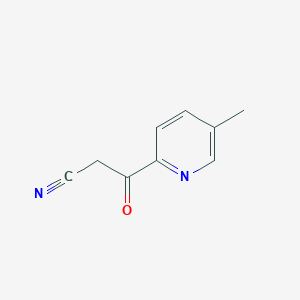

3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile is a nitrile-containing β-keto compound featuring a 5-methylpyridin-2-yl substituent. This structure combines the electron-withdrawing nitrile group with a pyridine ring, making it a versatile intermediate in heterocyclic synthesis. Its reactivity stems from the keto-enol tautomerism and the electrophilic nature of the pyridine ring, enabling applications in pharmaceutical and agrochemical research.

Properties

CAS No. |

868395-55-5 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-(5-methylpyridin-2-yl)-3-oxopropanenitrile |

InChI |

InChI=1S/C9H8N2O/c1-7-2-3-8(11-6-7)9(12)4-5-10/h2-3,6H,4H2,1H3 |

InChI Key |

VXBQUNZAXREHGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile typically involves the condensation of 5-methyl-2-pyridinecarboxaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: 3-(5-Methylpyridin-2-YL)-3-oxopropanoic acid.

Reduction: 3-(5-Methylpyridin-2-YL)-3-aminopropanenitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Target Compound Reactivity

Comparative Reactivity

- Indole derivative : Reacts with aldehydes and ketones to form bis(indolyl)pyridines via multicomponent reactions .

- Chloropyridine derivative : Chlorine substitution enhances reactivity in cross-coupling reactions .

- Furan derivative : Participates in cycloadditions due to the furan ring’s conjugated system .

Physical Properties

- Limited experimental data are available for the target compound, but substituents influence: Solubility: Methylpyridine enhances solubility in polar solvents compared to indole or furan derivatives. Melting points: Likely higher than furan analogs due to stronger intermolecular interactions .

Biological Activity

3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring a pyridine ring and a nitrile group, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- A 5-methyl substitution on the pyridine ring.

- A nitrile functional group which enhances its reactivity.

- A carbonyl group adjacent to the nitrile, contributing to its potential biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Research indicates that it may:

- Inhibit enzymes or receptors , affecting metabolic pathways.

- Disrupt cellular functions in microbial organisms, leading to antimicrobial effects.

- Induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. Notably, it has demonstrated significant activity against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 78.125 |

| Escherichia coli | 15 | 39.063 |

| Candida albicans | 16 | 39.063 |

| Aspergillus niger | 26 | 312.5 |

These results indicate that the compound exhibits moderate to strong antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines. For example:

- P388 leukemia cells demonstrated sensitivity to treatment with derivatives of this compound.

A study highlighted that certain analogs of this compound exhibited IC50 values in the low micromolar range, indicating effective inhibition of cancer cell proliferation .

Biofilm Formation Inhibition

Another significant aspect of its biological activity is its ability to inhibit biofilm formation, which is crucial in preventing persistent infections caused by biofilm-forming pathogens. The inhibition percentages against biofilm formation were reported as follows:

| Compound | Biofilm Inhibition (%) |

|---|---|

| 4b | 76.59 |

| 7a | 76.00 |

| 7d | 82.06 |

| 8e | 81.08 |

These results suggest that certain derivatives can effectively disrupt biofilm integrity, making them promising candidates for further development in treating chronic infections .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against both gram-positive and gram-negative bacteria. Results indicated that modifications on the pyridine ring significantly influenced activity levels .

- Cytotoxicity Assessment : Another research project focused on the cytotoxic effects of this compound on different cancer cell lines, revealing promising results for its use as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.